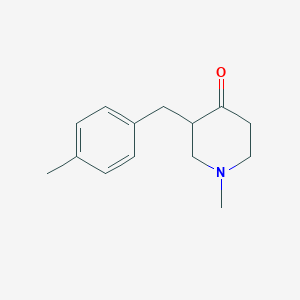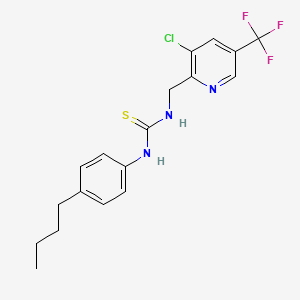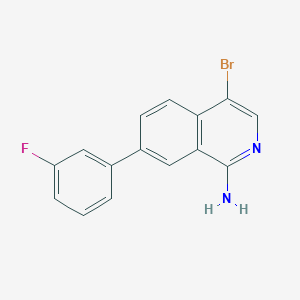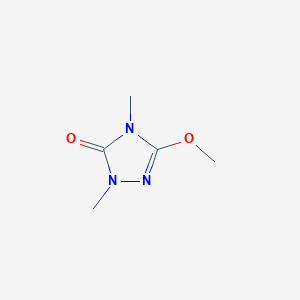
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a hydroxy group at the 4th position and an oxo group at the 6th position on the pyrimidine ring, along with a pivalamide group attached to the 2nd position. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide typically involves the reaction of 4-hydroxy-6-oxo-1,6-dihydropyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide.
Reduction: Formation of 4-hydroxy-6-hydroxy-1,6-dihydropyrimidin-2-yl)pivalamide.
Substitution: Formation of 4-halogen-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide.
Scientific Research Applications
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pivalamide group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a pivalamide group.
2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4-ones: Similar pyrimidine ring structure with different substituents.
Uniqueness
N-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)pivalamide is unique due to the presence of the pivalamide group, which can enhance its stability and bioavailability compared to other similar compounds. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)7(15)12-8-10-5(13)4-6(14)11-8/h4H,1-3H3,(H3,10,11,12,13,14,15) |
InChI Key |
AGPFCUFABWQBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


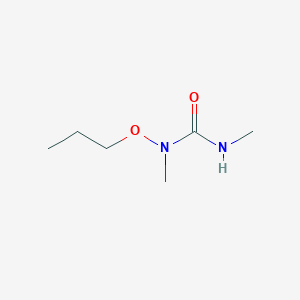
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
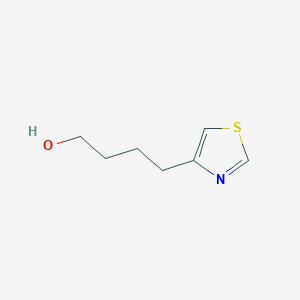
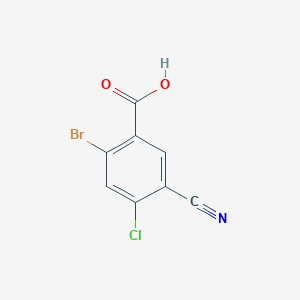
![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
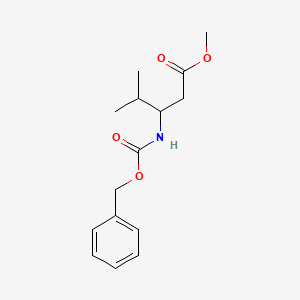

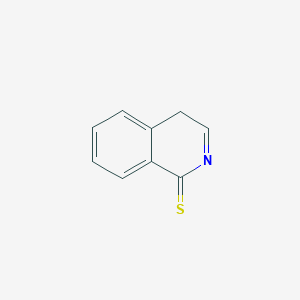
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
